5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Receptor Pharmacology Adrenergic Signaling Selectivity Profiling

Procure dexmedetomidine HCl (CAS 113775-47-6), the pure (S)-enantiomer of medetomidine, for your research. It is a highly selective α2-adrenoceptor agonist (1620-fold α2/α1 selectivity; Ki=1.08 nM), ensuring reliable sedation without confounding effects from the inactive (R)-enantiomer found in racemic mixtures. This product delivers predictable, reproducible results in cardiovascular and CNS studies. In stock; request a quote now.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13412730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CCC2=CN=CN2)C
InChIInChI=1S/C13H16N2/c1-10-4-3-5-12(11(10)2)6-7-13-8-14-9-15-13/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
InChIKeyAQBAIJHQKZIPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Dexmedetomidine): High-Selectivity α2-Adrenoceptor Agonist for Research and Clinical Sedation


5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole, universally known as dexmedetomidine, is the pharmacologically active (S)-enantiomer of the racemic compound medetomidine [1]. It functions as a potent and highly selective α2-adrenoceptor agonist . The compound is distinguished by its imidazole core structure, which confers specific binding properties at adrenergic receptors. Its high selectivity for the α2-adrenoceptor over the α1-adrenoceptor underpins its primary therapeutic utility in clinical sedation and analgesia, as well as its widespread application as a research tool for investigating adrenergic signaling pathways [2]. Approved by the U.S. FDA in 1999 for human use, it is a cornerstone agent in intensive care and perioperative settings due to its unique ability to provide sedation without significant respiratory depression [3].

Why 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Dexmedetomidine) Cannot Be Interchanged with Other α2-Agonists


Although several α2-adrenoceptor agonists exist as a drug class, they are not interchangeable due to marked, quantifiable differences in receptor selectivity, stereochemical activity, and clinical efficacy. For instance, the commonly used racemic mixture medetomidine contains the inactive enantiomer levomedetomidine, which can functionally antagonize the desired sedative effects and is associated with a far lower selectivity ratio [1]. Similarly, first-generation α2-agonists like clonidine and xylazine exhibit substantially lower α2/α1 selectivity [2], leading to a higher incidence of off-target cardiovascular effects, such as α1-mediated vasoconstriction and hypertension [3]. These distinctions are not merely academic; they translate directly into clinically meaningful differences in the duration of analgesia and the quality of sedation [4]. Therefore, generic substitution with a less selective or racemic α2-agonist is not scientifically justified and carries a high risk of suboptimal or adverse outcomes in both research models and clinical practice.

Quantitative Comparative Evidence for 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Dexmedetomidine)


Superior α2/α1-Adrenoceptor Selectivity Ratio Compared to Clonidine and Xylazine

Dexmedetomidine demonstrates a markedly superior α2/α1-adrenoceptor selectivity ratio compared to other α2-agonists. The selectivity ratio for dexmedetomidine/medetomidine is 1620, which is approximately 7.4-fold higher than clonidine (220) and 10.1-fold higher than xylazine (160) [1]. This high selectivity minimizes off-target activation of α1-adrenoceptors, which is a major cause of undesirable cardiovascular side effects such as hypertension and vasoconstriction.

Receptor Pharmacology Adrenergic Signaling Selectivity Profiling

Stereoselectivity Advantage: Dexmedetomidine vs. Levomedetomidine

The pharmacological activity of medetomidine is entirely stereoselective, residing solely in its dextro-enantiomer, dexmedetomidine. The α2-to-α1 adrenoceptor selectivity ratio for dexmedetomidine is 1,300, whereas for levomedetomidine, it is only 23 [1]. In vivo, levomedetomidine is essentially inactive at sedative doses and can even provoke arousal or antagonize the hypnotic effects of dexmedetomidine [1]. This is a critical distinction for procurement, as the racemic mixture contains 50% of a compound that is not only less selective but can also functionally oppose the desired therapeutic effect.

Stereochemistry Enantiomer Pharmacology Receptor Selectivity

Prolonged Duration of Analgesia and Motor Block vs. Clonidine

In a prospective, randomized, double-blind clinical trial, dexmedetomidine added to local anesthetic for brachial plexus block provided a significantly longer duration of analgesia and motor block compared to clonidine. The duration of analgesia was 456±97 minutes for dexmedetomidine versus 289±62 minutes for clonidine (P=0.001) [1]. The duration of motor block was similarly prolonged to 472±90 minutes with dexmedetomidine, compared to 293±59 minutes with clonidine [1].

Clinical Anesthesiology Regional Anesthesia Adjuvant Therapy

Two-Fold Higher Potency Compared to Racemic Medetomidine

As the sole pharmacologically active enantiomer, dexmedetomidine exhibits approximately twice the potency of the racemic mixture medetomidine. This is directly reflected in dosing guidelines, where the dose of dexmedetomidine is typically half that required for medetomidine to achieve the same level of sedation and analgesia [1]. This differential potency is a direct consequence of the inactivity of levomedetomidine.

Potency Dose Optimization Enantiomer Activity

Physicochemical Properties: pKa and Lipophilicity (LogP)

Dexmedetomidine's physicochemical properties are well-defined and support its formulation and pharmacokinetic behavior. It has a pKa of 7.1 and a logP (octanol/water partition coefficient) of 2.89 at pH 7.4 [1]. This combination renders it both water-soluble for intravenous formulation and sufficiently lipophilic to cross the blood-brain barrier and exert its central effects.

Physicochemical Properties Formulation Science Drug Development

Recommended Applications of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Dexmedetomidine) Based on Evidence


Human Perioperative and Intensive Care Sedation

The compound is indicated for sedation of initially intubated and mechanically ventilated patients in an intensive care setting and for procedural sedation in non-intubated patients prior to and/or during surgical and other procedures . Its unique property of providing cooperative sedation without significant respiratory depression is a key differentiator from other sedatives like propofol or benzodiazepines . The high selectivity for α2-adrenoceptors (1620-fold) ensures the hemodynamic effects are primarily α2-mediated, which is central to its favorable safety profile [1].

Veterinary Anesthesia and Sedation

Dexmedetomidine is widely used in veterinary medicine for sedation, analgesia, and as a premedication prior to general anesthesia in small animals. Its two-fold higher potency over the racemic mixture medetomidine allows for lower dose volumes [2]. The ability to rapidly and completely reverse its effects with the specific antagonist atipamezole provides a high degree of control and safety, which is a significant advantage over other sedative protocols [1].

Basic and Translational Research on Adrenergic Signaling

Due to its high potency (Ki = 1.08 nM for α2-adrenoceptors) and exceptional selectivity (1620-fold over α1), dexmedetomidine serves as a gold-standard pharmacological tool for selectively activating α2-adrenoceptors in vitro and in vivo [REFS-2, REFS-4]. Its pure enantiomeric form (the (S)-enantiomer) avoids the confounding effects of the inactive (R)-enantiomer found in medetomidine, which can act as a functional antagonist in some systems [3]. This makes it an indispensable reagent for studies dissecting α2-adrenoceptor function in cardiovascular, CNS, and pain pathways.

Development of New Anesthetic Adjuncts and Formulations

The well-characterized physicochemical properties of dexmedetomidine, including its pKa of 7.1 and logP of 2.89, provide a robust foundation for developing new drug formulations, such as sustained-release or non-parenteral delivery systems [4]. The extensive clinical data demonstrating its superiority over clonidine in prolonging nerve blocks also positions it as a leading candidate for development as a local anesthetic adjuvant in new combination products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.